BI 2536 -

BI 2536

Catalog Number: EVT-1584568
CAS Number:
Molecular Formula: C28H39N7O3
Molecular Weight: 521.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BI 2536 was developed by Boehringer Ingelheim and is classified as a small molecule inhibitor targeting the polo-like kinase family, specifically polo-like kinase 1. This classification places it within a broader category of antineoplastic agents that are designed to interfere with cancer cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI 2536 involves several key steps, typically starting from readily available chemical precursors. The synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the formation of a bicyclic structure which is crucial for the activity of the compound.
  2. Modification of Functional Groups: Subsequent reactions introduce various functional groups that enhance potency and selectivity for polo-like kinase 1.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity for biological testing.

The synthesis process is optimized to ensure high yields and purity, which are essential for subsequent biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular formula of BI 2536 is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 378.42 g/mol. The compound features a complex structure that includes:

  • A bicyclic core that is essential for its kinase inhibitory activity.
  • Multiple functional groups that contribute to its binding affinity for polo-like kinase 1.

The three-dimensional structure can be visualized using molecular modeling software, which illustrates how the compound interacts with its target at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

BI 2536 primarily acts through competitive inhibition of polo-like kinase 1. The mechanism involves:

  1. Binding to the Active Site: BI 2536 competes with ATP for binding at the active site of polo-like kinase 1.
  2. Inhibition of Phosphorylation: By blocking ATP binding, BI 2536 prevents phosphorylation events critical for cell cycle progression.

This inhibition leads to mitotic arrest, predominantly at the G2/M phase of the cell cycle, ultimately resulting in apoptosis in susceptible cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which BI 2536 exerts its effects involves several key processes:

  1. Cell Cycle Arrest: Upon administration, BI 2536 induces G2/M phase arrest in cancer cells, preventing them from proceeding through mitosis.
  2. Induction of Apoptosis: Prolonged exposure to BI 2536 leads to programmed cell death via intrinsic apoptotic pathways, characterized by mitochondrial dysfunction and activation of caspases.
  3. Gene Expression Modulation: Treatment with BI 2536 alters the expression levels of various genes associated with cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI 2536 exhibits several notable physical and chemical properties:

These properties are crucial for its application in laboratory settings and therapeutic contexts .

Applications

Scientific Uses

BI 2536 has been extensively studied for its potential applications in cancer therapy:

  • Cancer Treatment: It has shown efficacy against multiple cancer types, including cervical adenocarcinoma and colorectal cancer, by inhibiting tumor growth in xenograft models.
  • Research Tool: BI 2536 is utilized in laboratory research to elucidate the role of polo-like kinase 1 in cell cycle regulation and cancer biology.
  • Combination Therapy: Recent studies suggest that combining BI 2536 with other therapeutic agents may enhance anti-tumor efficacy, particularly in cancers characterized by MYC or MYCN activation .
Introduction to BI 2536 in Targeted Cancer Therapeutics

BI 2536 as a Polo-Like Kinase 1 (PLK1) Inhibitor: Discovery and Development

BI 2536 (chemical name: 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide) is a potent small-molecule inhibitor developed by Boehringer Ingelheim through high-throughput kinase screening and optimization. It selectively targets Polo-like kinase 1 (PLK1), a serine/threonine kinase pivotal in mitosis regulation. BI 2536 functions as an ATP-competitive inhibitor with an IC₅₀ of 0.83 nM against PLK1, demonstrating >30-fold selectivity over PLK2 (IC₅₀ = 3.5 nM) and PLK3 (IC₅₀ = 9 nM) [3] [8]. Mechanistically, it disrupts PLK1’s kinase domain, preventing phosphorylation of downstream substrates like Cdc25C and Cyclin B1, which are essential for G₂/M transition, spindle assembly, and chromosome segregation [1] [6].

Preclinical studies established BI 2536’s broad antitumor activity. In neuroblastoma cell lines, it reduced viability with IC₅₀ values <100 nM, inducing G₂/M arrest and apoptosis [1]. Similar potency was observed in ovarian cancer (IC₅₀ = 28–57 nM) and small-cell lung cancer (SCLC) models [5] [9]. In vivo, BI 2536 inhibited tumor growth in xenograft models by up to 80% at tolerated doses (25–50 mg/kg), with notable blood-brain barrier penetration enhancing its utility in CNS malignancies [3] [8].

Despite promising preclinical data, early-phase clinical trials (NCT00412867, NCT00743379) revealed partial responses in solid tumors, prompting research into resistance mechanisms and combination strategies [6] [9]. BI 2536’s versatility as a chemical probe has extended to novel drug modalities, serving as a warhead in Proteolysis-Targeting Chimeras (PROTACs) to degrade PLK1 and BRD4 simultaneously [7].

Table 1: BI 2536 Selectivity and Antiproliferative Activity

Target/Cell LineIC₅₀/GI₅₀Biological Effect
PLK1 kinase activity0.83 nMInhibition of mitotic progression
BRD4 bromodomain25 nMSuppression of c-Myc transcription
A549 (lung cancer)50–57 nMCell cycle arrest, reduced viability
HeLa (cervical cancer)34 nMApoptosis induction
SH-SY5Y (neuroblastoma)<100 nMG₂/M arrest, caspase-3 activation

Rationale for PLK1 Targeting in Oncogenesis: Overexpression in Malignancies and Prognostic Implications

PLK1 is overexpressed in diverse malignancies due to its central role in driving cell proliferation and suppressing apoptosis. Its expression correlates with genomic instability, aggressive phenotypes, and poor clinical outcomes. In neuroblastoma, elevated PLK1 mRNA levels are associated with high-risk disease and 5-year survival rates <40% [1]. Similarly, PLK1 overexpression in esophageal carcinoma and bladder cancer predicts reduced 3-year survival and higher pathological grades [2] [6]. Mechanistically, PLK1 supports oncogenesis through:

  • Cell cycle dysregulation: PLK1 phosphorylates Cdc25C and inactivates Wee1, accelerating G₂/M progression even in DNA-damaged cells [4].
  • Therapy resistance: PLK1 mediates resistance to doxorubicin by promoting GTSE1/Topors-dependent p53 degradation and to gemcitabine by facilitating DNA replication under stress [2] [6].
  • Metastatic progression: PLK1 induces epithelial-mesenchymal transition (EMT) via Snail stabilization, enhancing tumor invasiveness [4].

Notably, PLK1 expression is a biomarker for MYC/MYCN-driven cancers. In SCLC, MYC amplification increases PLK1 transcription, rendering tumors susceptible to BI 2536 [9]. PLK1 inhibition exploits cancer cell dependency on mitotic progression while sparing normal cells with lower proliferation rates, providing a therapeutic window.

Table 2: PLK1 Overexpression and Clinical Correlations in Human Cancers

Cancer TypeOverexpression FrequencyPrognostic Association
Neuroblastoma70–80% of high-risk cases5-year survival <40%
Small-cell lung cancer (SCLC)>60% of tumorsShorter progression-free survival
Esophageal carcinoma45–60%3-year survival reduction (p<0.05)
Bladder cancer50–70%Higher pathological grade (p=0.0024)

Properties

Product Name

BI 2536

IUPAC Name

4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C28H39N7O3

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)

InChI Key

XQVVPGYIWAGRNI-UHFFFAOYSA-N

Synonyms

BI 2536
BI-2536
BI2536

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.